![molecular formula C14H13N3OS B12896263 5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine CAS No. 143541-11-1](/img/structure/B12896263.png)
5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a naphthalene moiety attached to the thiadiazole ring through an ethoxy linkage.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other suitable reagents.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be introduced through a nucleophilic substitution reaction where the naphthalen-2-yloxy group is attached to the ethyl group on the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence specific biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 5-(Naphthalen-2-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione
- 4-(Naphthalen-2-yloxy)-1,3-dioxolan-2-one
- 2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-1,3,4-thiadiazole
Uniqueness
5-(1-(Naphthalen-2-yloxy)ethyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the ethoxy linkage and the presence of both naphthalene and thiadiazole moieties. These features may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
143541-11-1 |
|---|---|
分子式 |
C14H13N3OS |
分子量 |
271.34 g/mol |
IUPAC名 |
5-(1-naphthalen-2-yloxyethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H13N3OS/c1-9(13-16-17-14(15)19-13)18-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H2,15,17) |
InChIキー |
AMIVFIHFZJMBSX-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(S1)N)OC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


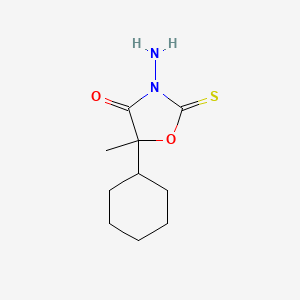


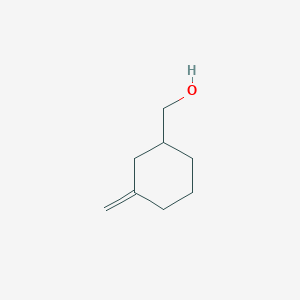
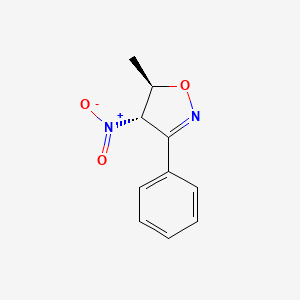
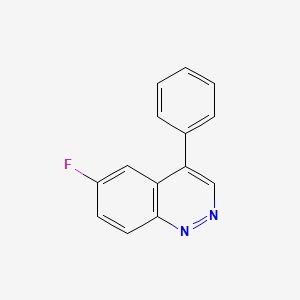
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
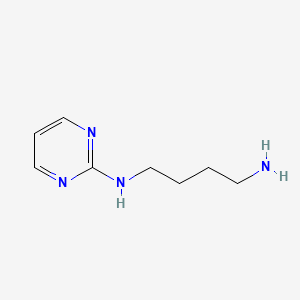

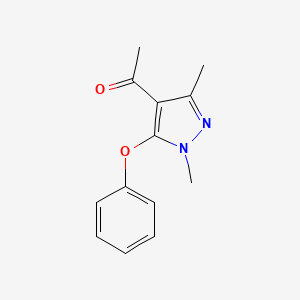
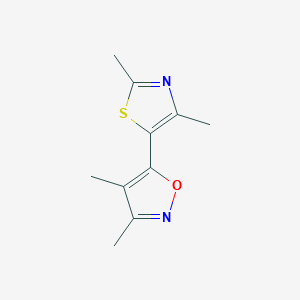
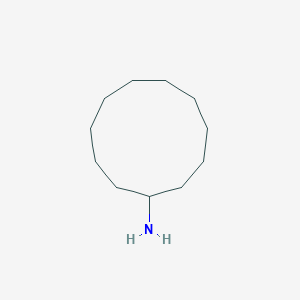

![[(7-Bromo-5-chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896261.png)
